molecular formula C18H22N4O2S B5631731 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine

Cat. No. B5631731
M. Wt: 358.5 g/mol
InChI Key: NRKZGUFOXUPZMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multiple steps, including the formation of carbon-carbon bonds, introduction of functional groups, and the construction of heterocyclic structures. For molecules similar to our compound of interest, methods like asymmetric carbon-carbon bond formations in conjugate additions and reactions involving lithiated N-Boc allylic and benzylic amines to nitroalkenes can be relevant. These strategies allow for the enantioselective synthesis of substituted piperidines and pyrrolidines, as well as pyrimidinones, demonstrating the versatility and complexity of synthesizing such molecules (Johnson et al., 2002).

Molecular Structure Analysis

Determining the crystal structure of molecules similar to our compound provides insight into their spatial arrangement and intermolecular interactions. For example, studies have elucidated the crystal structure of related compounds, revealing how different rings and substituents orient themselves in three-dimensional space and how this affects their physical and chemical properties (Yıldırım et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of such a molecule can involve interactions with nucleophiles or electrophiles, depending on the presence and position of functional groups. The molecule's behavior in reactions, such as with amines, can shed light on its potential utility and reactivity patterns. For instance, the reaction of related pyrimidinone compounds with butyl and benzylamine or with piperidine and morpholine has been studied to understand their reactivity and the types of products formed under different conditions (Yakubkene & Vainilavichyus, 1998).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-25-18-19-7-4-17(21-18)22-8-5-14(6-9-22)20-11-13-2-3-15-16(10-13)24-12-23-15/h2-4,7,10,14,20H,5-6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKZGUFOXUPZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine

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